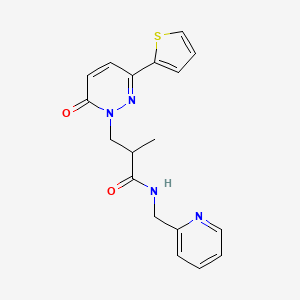

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13(18(24)20-11-14-5-2-3-9-19-14)12-22-17(23)8-7-15(21-22)16-6-4-10-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZQODFAIUMMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide, also known by its CAS number 1286732-16-8, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a pyridazine ring, thiophene group, and amide functionality, suggest diverse biological activities, particularly in the realms of antimicrobial and anticancer research.

The molecular formula for this compound is with a molecular weight of 354.4 g/mol. The structural complexity of this compound allows for various interactions with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects. The presence of the thiophene and pyridazine moieties is believed to contribute to this activity.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural motifs present may allow for selective targeting of cancerous cells.

- COX-II Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression.

Antimicrobial Activity

A study conducted on derivatives of pyridazine showed that compounds with similar scaffolds to this compound exhibited notable antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. For instance, a screening of a drug library revealed that derivatives similar to this compound exhibited significant cytotoxicity against multicellular spheroids, which are more representative of in vivo tumor environments .

COX-II Inhibition

Recent research into COX-II inhibitors has highlighted the potential of compounds containing similar functional groups. For example, a study reported that certain derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting that modifications to the core structure could enhance selectivity and potency .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzothiazole derivatives | Contain benzothiazole core | Antimicrobial, anticancer |

| Pyridazine-based compounds | Include pyridazine rings | Antiviral, anticancer |

| Thiophene derivatives | Feature thiophene rings | Antimicrobial |

The unique combination of these structural motifs in this compound may provide synergistic effects not observed in simpler compounds, potentially enhancing its potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Antipyrine Hybrids ()

Compounds 6e–6h (e.g., 6e: 2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrine)acetamide) share the pyridazinone core but differ in substituents:

- 6e : Benzylpiperidinyl group (yield: 62%, IR C=O: 1664 cm⁻¹).

- 6f : Chlorophenylpiperazinyl group (yield: 51%, IR C=O: 1681 cm⁻¹).

- 6g : Fluorophenylpiperazinyl group (yield: 42%, IR C=O: 1662 cm⁻¹).

- 6h: 3-Chlorophenylpiperazinyl group (yield: Not reported).

Comparison :

- Thiophen-2-yl substitution (vs. arylpiperazinyl groups in 6e–6h ) may alter receptor selectivity, as thiophene’s electron-rich structure enhances π-π interactions .

Pyridazinone-Thioderivatives ()

- 7a : 2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetic acid (yield: 99.9%).

- 8a : N-(4-bromophenyl) analog (yield: 10%, low due to steric hindrance).

Comparison :

- The target compound’s propanamide linker (vs. acetic acid in 7a ) enhances metabolic stability by reducing susceptibility to esterase cleavage.

- Thiophen-2-yl substitution (vs. methylthiobenzyl in 8a ) may reduce toxicity risks associated with bromophenyl groups .

N-(Pyridin-2-ylmethyl)Propanamide Derivatives ()

- Compound 59 : (S)-3-(4-(tert-butyldimethylsilyloxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (yield: 35%, [M+H]⁺: 516.69).

- Compound 60 : Bis-aryl analog with similar substitution.

Comparison :

- Both share the N-(pyridin-2-ylmethyl)propanamide group, suggesting shared pharmacokinetic profiles (e.g., logP ~2.5–3.0).

- The target compound’s pyridazinone-thiophene core (vs. aryl-silyl ethers in 59) may confer higher polarity and improved aqueous solubility .

Pharmacological and Physicochemical Data

Key Observations :

- Thiophen-2-yl substitution in the target compound may enhance bioavailability compared to bromophenyl (8a ) or silyloxy groups (59 ).

- Pyridin-2-ylmethyl amides generally exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.